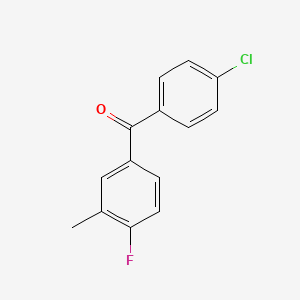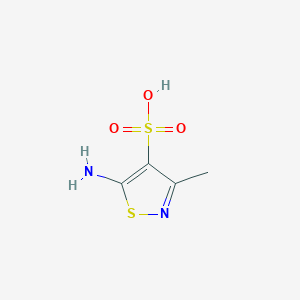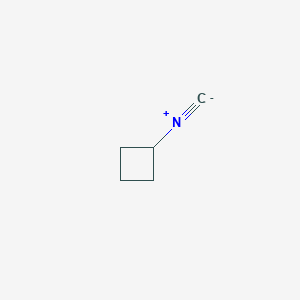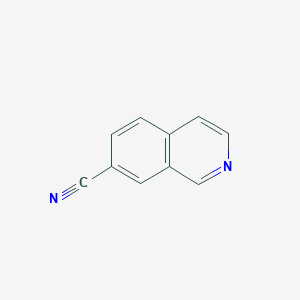![molecular formula C13H11ClFNO B1321936 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline CAS No. 179246-45-8](/img/structure/B1321936.png)
3-Chloro-4-[(2-fluorophenyl)methoxy]aniline
Overview
Description
3-Chloro-4-[(2-fluorophenyl)methoxy]aniline is a chemical compound that belongs to the aniline family, which is known for its significance in pharmaceutical applications. The compound features a chloro and a fluoro group attached to the benzene ring, which is further modified with a methoxyphenyl group. This structure is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of biologically active molecules, dyes, and fine chemicals.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a synthesis method for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was developed starting from 3,4-dichloronitrobenzene, which underwent high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, achieving a 72% yield . Another practical synthesis approach for 3-chloro-4-(3-fluorobenzyloxy)aniline was reported, which involved a condensation reaction followed by reduction, yielding an 82% success rate . These methods highlight the feasibility of synthesizing complex aniline derivatives with high yields and minimal environmental impact.
Molecular Structure Analysis
Theoretical studies have been conducted to understand the structural and spectroscopic properties of aniline derivatives, including those containing chlorine and fluorine atoms. Density functional theory (DFT) calculations were used to predict IR, UV-Visible, Raman, and NMR spectra, providing insights into the molecular structure of these compounds . Additionally, vibrational analysis of similar aniline molecules has been performed experimentally and theoretically to study the effects of substituents on the molecular structure .
Chemical Reactions Analysis
The reactivity of aniline derivatives has been explored through various chemical reactions. For example, a direct reductive amination of a pyrazole-carbaldehyde with 3-chloro-4-fluoroaniline was described, using NaBH4/I2 as a reducing agent under neutral conditions . This reaction showcases the versatility of aniline compounds in forming secondary amines, which are valuable in pharmaceutical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their substituents. The metabolism of 3-chloro-4-fluoro-aniline in animals has been studied, revealing that it is eliminated as various metabolites, including sulphate and acetamide derivatives . This indicates the compound's bioactive potential and its metabolic pathways in biological systems. Theoretical studies also provide data on hyperconjugation interactions, HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces, which are crucial for understanding the reactivity and stability of these molecules .
Scientific Research Applications
Fluorescence Quenching Studies
- Fluorescence Quenching of Boronic Acid Derivatives : The fluorescence quenching of boronic acid derivatives, specifically 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), has been studied in alcohols with aniline as a quencher. This research provides insights into the behavior of boronic acid derivatives and their potential applications in sensing and analytical chemistry (Geethanjali et al., 2015) (Geethanjali et al., 2015).
Synthesis and Chemical Properties
- Practical Synthesis : A practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline has been developed. This process highlights the potential for industrial production due to its robustness and minimal environmental impact (Zhang Qingwen, 2011).
- Synthesis of Eperezolid-Like Molecules : The synthesis of molecules similar to eperezolid, including derivatives of 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, demonstrates the versatility of this compound in creating biologically active substances with potential antimicrobial properties (Yolal et al., 2012).
Photochemical and Pharmacological Applications
- Photosynthesis-Inhibiting Activity : The study of methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides, which involve anilines, suggests potential applications in agriculture and plant sciences, particularly in understanding the mechanisms of photosynthesis inhibition (Kos et al., 2020).
- Pharmacological Evaluation of Pyrazolines : The synthesis of pyrazolines based thiazolidin-4-one derivatives using substituted anilines demonstrates their potential in antimicrobial activities, indicating a possible application in pharmaceutical research (Patel et al., 2013).
properties
IUPAC Name |
3-chloro-4-[(2-fluorophenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-11-7-10(16)5-6-13(11)17-8-9-3-1-2-4-12(9)15/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGRSRQUIAXQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620663 | |
| Record name | 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |
CAS RN |
179246-45-8 | |
| Record name | 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


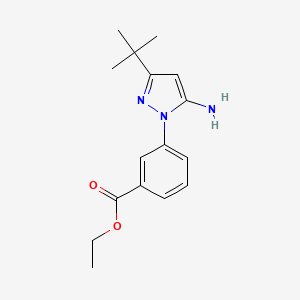
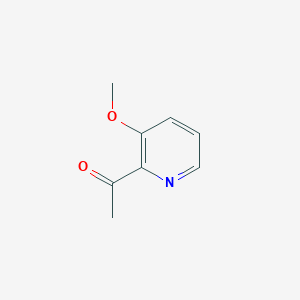
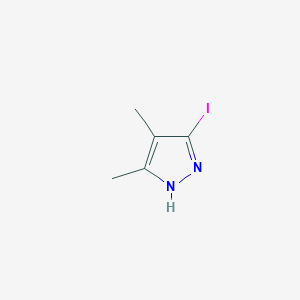
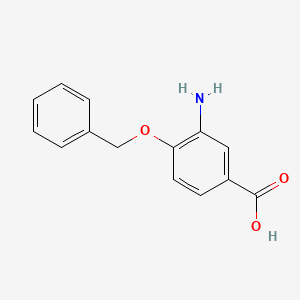
![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)
